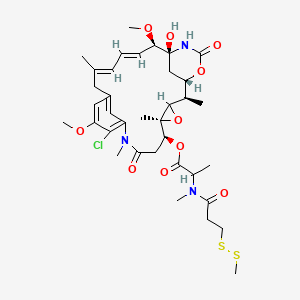
DM1-SSMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DM1-SSMe, also known as DM1-SMe, is a potent inhibitor of maytansinoid microtubules. It is a derivative of the parent drug maytansine, with enhanced potency. This compound is often used in the development of antibody-drug conjugates (ADCs) due to its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DM1-SSMe is synthesized through a series of chemical reactions involving the parent compound maytansine. The synthesis typically involves the formation of a mixed disulfide with thiomethane to cap the sulfhydryl group of DM1. This process ensures the stability of the compound and its suitability for conjugation to antibodies .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity and yield. The compound is then formulated into a stable powder form for storage and further use .
Análisis De Reacciones Químicas
Types of Reactions: DM1-SSMe undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its thiol form.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly in the formation of ADCs
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Reagents like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) for conjugation reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Antibody-drug conjugates (ADCs) with enhanced therapeutic properties
Aplicaciones Científicas De Investigación
DM1-SSMe has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and ADCs.
Biology: Studied for its effects on microtubule dynamics and cell cycle regulation.
Medicine: Incorporated into ADCs for targeted cancer therapy, particularly in the treatment of HER2-positive breast cancer.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems
Mecanismo De Acción
DM1-SSMe exerts its effects by binding to tubulin, a key protein involved in microtubule assembly. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. In the context of ADCs, this compound is conjugated to an antibody that targets specific cancer cell antigens, ensuring selective delivery of the cytotoxic agent to tumor cells .
Comparación Con Compuestos Similares
Maytansine: The parent compound of DM1-SSMe, with lower potency.
DM4: Another maytansinoid derivative with similar microtubule-inhibiting properties.
Auristatin: A different class of microtubule inhibitors used in ADCs .
Uniqueness of this compound: this compound is unique due to its enhanced potency compared to maytansine and its suitability for conjugation to antibodies. This makes it a valuable component in the development of ADCs, providing targeted and effective cancer therapy .
Propiedades
Fórmula molecular |
C36H50ClN3O10S2 |
|---|---|
Peso molecular |
784.4 g/mol |
Nombre IUPAC |
[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22?,26+,27-,28+,32?,35+,36+/m1/s1 |
Clave InChI |
ZLUUPZXOPGORNG-GDDHUJLSSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















